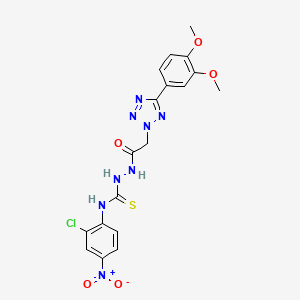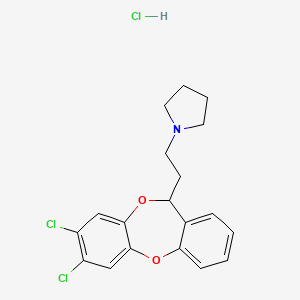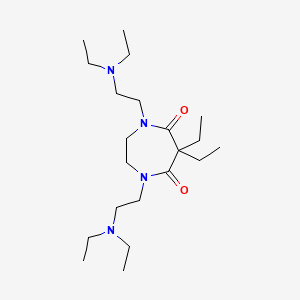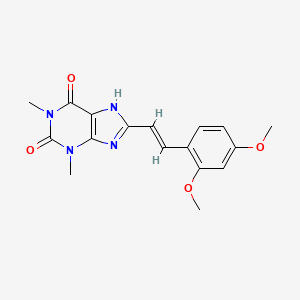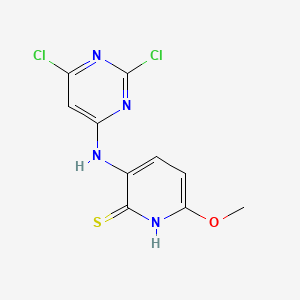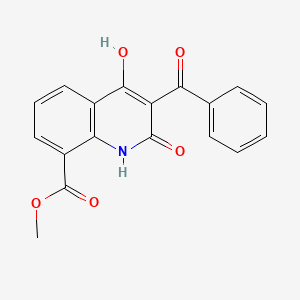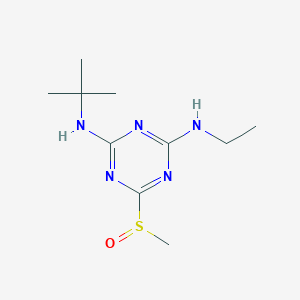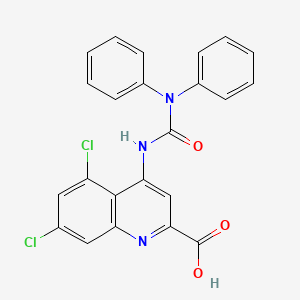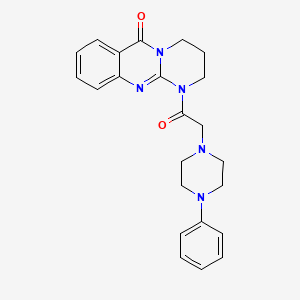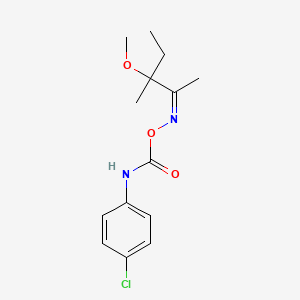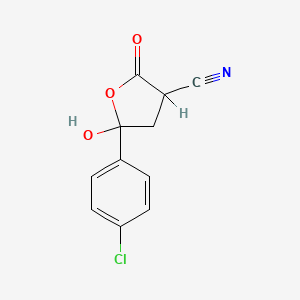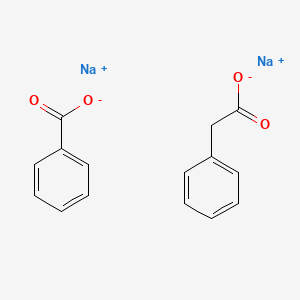
Sodium phenylacetate and sodium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is crucial in managing conditions where the body’s ability to eliminate ammonia is compromised, leading to potentially severe neurological effects.
Métodos De Preparación
Ammunol is prepared as a sterile, concentrated, aqueous solution containing equal parts of sodium phenylacetate and sodium benzoate. The solution is typically adjusted to a pH between 6 and 8 using sodium hydroxide and/or hydrochloric acid . Industrial production involves the careful combination and dissolution of these components in water, followed by sterilization and packaging for intravenous administration.
Análisis De Reacciones Químicas
Ammunol undergoes several chemical reactions, primarily involving its active components, sodium phenylacetate and sodium benzoate. These compounds participate in metabolic processes that facilitate the removal of excess nitrogen from the body. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, while sodium benzoate conjugates with glycine to form hippuric acid . Both products are excreted by the kidneys, effectively reducing ammonia levels in the blood.
Aplicaciones Científicas De Investigación
Ammunol has significant applications in scientific research, particularly in the fields of medicine and biochemistry. It is used to study and manage urea cycle disorders, providing insights into metabolic pathways and the body’s nitrogen balance . Additionally, its role in reducing hyperammonemia makes it valuable in research related to liver diseases, genetic metabolic disorders, and neurotoxicity.
Mecanismo De Acción
The mechanism of action of Ammunol involves its ability to provide alternative pathways for nitrogen disposal. Sodium phenylacetate and sodium benzoate are metabolized in the liver and kidneys to form phenylacetylglutamine and hippuric acid, respectively . These metabolites are then excreted in the urine, effectively reducing the levels of ammonia in the blood. This process helps prevent the neurotoxic effects of hyperammonemia.
Comparación Con Compuestos Similares
Carglumic acid: Used for treating hyperammonemia, particularly in cases of N-acetylglutamate synthase deficiency.
Sodium phenylbutyrate: Another nitrogen-binding agent used in the management of urea cycle disorders.
Ammunol’s dual mechanism and its specific formulation make it a unique and effective treatment option for managing hyperammonemia.
Propiedades
Número CAS |
725747-03-5 |
|---|---|
Fórmula molecular |
C15H12Na2O4 |
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
Clave InChI |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


